molecular formula C4H2ClNOS2 B13944200 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride CAS No. 88982-85-8

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride

Cat. No.: B13944200
CAS No.: 88982-85-8
M. Wt: 179.7 g/mol
InChI Key: XQJMPVVYGPPNPU-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is a chemical building block exclusively for research applications. This compound features a carbonyl chloride group, making it a versatile reagent for nucleophilic substitution reactions, including the formation of amides and esters. It is built around the thiazole heterocycle, a structure known for its significant aromaticity and wide-ranging biological activities . The thiazole nucleus is a privileged scaffold in medicinal chemistry and is a key component in several approved drugs and preclinical candidates for conditions such as cancer, antimicrobial infections, and central nervous system disorders . Researchers can utilize this reagent to synthesize novel compounds for pharmaceutical development and biological screening. The presence of the sulfanylidene (thioxo) group adds to its versatility as a synthon for further chemical modifications. This product is strictly for research purposes and is not intended for human therapeutic or veterinary use.

Properties

CAS No.

88982-85-8

Molecular Formula

C4H2ClNOS2

Molecular Weight

179.7 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride

InChI

InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8)

InChI Key

XQJMPVVYGPPNPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of thiazole-4-carboxylic acid derivatives into the corresponding acid chlorides. The presence of the sulfanylidene group requires careful control of reaction conditions to preserve the thiazole ring integrity and avoid side reactions.

Common Synthetic Routes

Chlorination of 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylic acid
  • Starting Material: 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylic acid
  • Reagents: Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅)
  • Solvents: Anhydrous solvents such as dichloromethane or chloroform
  • Conditions: Reflux or room temperature under inert atmosphere (nitrogen or argon)
  • Mechanism: Conversion of the carboxylic acid group to the acid chloride via nucleophilic substitution with chlorinating agents while maintaining the sulfanylidene functionality.

This method is widely used due to its straightforwardness and high yield. The reaction proceeds smoothly with thionyl chloride, often in the presence of catalytic amounts of dimethylformamide (DMF) to activate the reagent.

Cyclocondensation Followed by Chlorination

An alternative approach involves the initial synthesis of the thiazole ring with the sulfanylidene group, followed by selective chlorination at the 4-position carbonyl.

  • Step 1: Cyclocondensation of thioamides with α-haloketones or α-haloesters to form 2-sulfanylidene-1,3-thiazoline derivatives.
  • Step 2: Oxidation or functional group transformation to introduce the carboxylic acid at the 4-position.
  • Step 3: Chlorination of the carboxylic acid to the acid chloride using chlorinating agents as described above.

This multi-step method allows for structural variations and functionalization on the thiazole ring before chlorination.

Representative Reaction Conditions and Yields

Method Reagents Solvent Temperature Yield (%) Notes
Direct chlorination with SOCl₂ Thionyl chloride Dichloromethane Reflux (40-60 °C) 80-95 DMF catalyst often used
Chlorination with oxalyl chloride Oxalyl chloride Chloroform 0-25 °C 75-90 Mild conditions, less side products
Cyclocondensation + chlorination Thioamide + α-haloketone + SOCl₂ Various Multi-step 65-85 Allows ring substitution control

Mechanistic Insights and Reaction Optimization

  • The chlorination step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Use of inert atmosphere (nitrogen or argon) is critical to avoid oxidation of the sulfanylidene group.
  • Catalytic DMF enhances the chlorination efficiency by forming a reactive Vilsmeier intermediate.
  • Reaction temperature control is essential to minimize decomposition of the thiazole ring.

Research Discoveries and Advances

  • Recent patents (e.g., IE53116B1) describe optimized processes for the preparation of thiazole derivatives with sulfanylidene groups, emphasizing the use of safe and scalable chlorination methods.
  • Studies on related compounds have demonstrated that the choice of chlorinating agent affects the purity and yield of the acid chloride intermediates, with thionyl chloride being preferred for industrial applications due to cost-effectiveness and availability.
  • Microwave-assisted chlorination has been explored to reduce reaction times while maintaining high yields, although scalability remains under investigation.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Disadvantages Typical Yield (%)
Direct chlorination of carboxylic acid SOCl₂, DMF catalyst High yield, simple procedure Requires anhydrous conditions 80-95
Chlorination with oxalyl chloride Oxalyl chloride Mild conditions, fewer impurities More expensive reagent 75-90
Cyclocondensation followed by chlorination Thioamide + α-haloketone + SOCl₂ Structural versatility Multi-step, longer synthesis 65-85
Microwave-assisted chlorination SOCl₂ + microwave Reduced reaction time Scalability challenges 70-90

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-thiazolecarbonyl chloride, 2-mercapto- involves its interaction with biological molecules through its reactive functional groups. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of specific biochemical pathways. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride with structurally analogous thiazole derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS/Identifier Key Properties/Applications References
This compound 2-sulfanylidene, 2,3-dihydro C₄H₃ClNOS₂ 180.66 (calculated) Not provided Hypothesized use in bioactive molecule synthesis; structural similarity to angiotensin II antagonists.
2-Phenyl-1,3-thiazole-4-carbonyl chloride Phenyl at position 2 C₁₀H₆ClNOS 223.68 36094-04-9 Commercial reagent; stored at ≤4°C due to reactivity of carbonyl chloride.
2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride Furyl at position 2 C₈H₄ClNO₂S 213.64 MDL: MFCD08235238 High purity (96%); used in organic synthesis.
2-Methyl-1,3-thiazole-4-carbonyl chloride Methyl at position 2 C₅H₄ClNOS 161.61 55842-53-0 Powder form; potential intermediate for agrochemicals or pharmaceuticals.
4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide Amino, propenyl, carboxamide groups C₇H₈N₃OS₂ 230.30 (calculated) Not provided Structural analog with carboxamide moiety; possible pharmacological applications.
4-(4-Methoxyphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide 4-methoxyphenyl, imine, propenyl C₁₉H₁₉BrN₂OS 419.34 Not provided Angiotensin II receptor antagonist; demonstrated antihypertensive efficacy in vivo.

Key Structural and Functional Comparisons

Substituent Effects on Reactivity: The carbonyl chloride group in all compounds confers high electrophilicity, enabling nucleophilic acyl substitution reactions. However, the 2-sulfanylidene group in the target compound may enhance hydrogen-bonding capacity and redox activity compared to phenyl or methyl substituents .

Biological Activity: Compounds with propenyl and imine groups (e.g., ’s derivatives) show strong binding to angiotensin II receptors, suggesting that the target compound’s dihydro-thiazole core could be optimized for similar cardiovascular applications .

Synthetic Considerations :

  • The synthesis of dihydro-thiazoles often involves cyclocondensation of thioureas with α-bromo ketones (e.g., ) or reactions with chloroacetyl chloride (e.g., ). The target compound’s sulfanylidene group may require controlled oxidation steps to prevent over-oxidation to disulfides .

Safety and Handling: All carbonyl chloride derivatives are moisture-sensitive and require low-temperature storage (e.g., ≤4°C for 2-phenyl-1,3-thiazole-4-carbonyl chloride) .

Research Findings and Implications

  • Pharmacological Potential: The dihydro-thiazole scaffold, as seen in , is a promising template for antihypertensive agents. The target compound’s sulfanylidene group could modulate electronic properties to enhance receptor binding .
  • Synthetic Challenges: Stability issues in dihydro-thiazoles (e.g., ring aromatization) necessitate inert atmospheres and low temperatures during synthesis, as demonstrated in ’s use of nitrogen atmospheres for benzothiazepinone synthesis .
  • Comparative Reactivity : The target compound’s carbonyl chloride is likely more reactive than its carboxamide analog (), making it a versatile intermediate for amide or ester formation .

Biological Activity

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is a compound of interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is C5H4ClN1O1S2C_5H_4ClN_1O_1S_2 with a molecular weight of approximately 189.67 g/mol. The compound features a thiazole ring that contributes to its biological properties.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of thiazole derivatives with acyl chlorides under controlled conditions. For instance, one method involves the use of triethylamine as a base in dichloromethane (DCM) to facilitate the acylation process .

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Microorganism Activity Reference
E. coliInhibitory
S. aureusModerate inhibition
C. albicansEffective antifungal

Herbicidal Activity

The compound has also been evaluated for herbicidal properties. In greenhouse trials, thiazole derivatives showed promising efficacy against various grass weeds when applied preemergently. The biological activity was assessed using visual assessments of green mass inhibition .

Weed Species Efficacy Rating Dose Rate (g/ha) Reference
Lolium rigidum4 (70–89% inhibition)320
Echinochloa crus-galli3 (50–69% inhibition)320

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and plant systems. For instance, certain thiazole derivatives have been shown to inhibit acyl-ACP thioesterase, an enzyme critical for fatty acid biosynthesis in plants and microbes .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria due to their ability to disrupt cell membrane integrity .
  • Herbicidal Trials : In trials assessing the herbicidal potential of related compounds, several analogs demonstrated effective control over monocotyledonous weeds, suggesting a viable application in agricultural practices for weed management .

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